Kinase Inhibition Selectivity Profile Inferred from Structural Isomer
Direct, peer-reviewed bioassay data for the target compound is exceptionally scarce. The strongest available evidence comes from a direct head-to-head study on a structural isomer. The compound 2-(3,4-dimethoxyphenyl)-5-(2,4,6-trimethoxyphenyl)-1,3,4-oxadiazole (compound 10c) was authenticated via single-crystal X-ray diffraction and evaluated for anticancer activity, providing a definitive structural and biological profile for this specific regioisomer [1]. The target compound 2-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, which possesses the 3,4,5-trimethoxy substitution pattern, is therefore a distinct chemical entity with a predicted different binding conformation and biological selectivity. No quantitative bioassay data (IC50, EC50, Ki) for the target compound were found in non-prohibited primary literature sources.
| Evidence Dimension | Molecular geometry and biological profile confirmation |
|---|---|
| Target Compound Data | No peer-reviewed bioassay data available. |
| Comparator Or Baseline | Compound 10c (2-(3,4-dimethoxyphenyl)-5-(2,4,6-trimethoxyphenyl)-1,3,4-oxadiazole): Crystal structure authenticated by X-ray diffraction; anticancer activity evaluated in vitro. |
| Quantified Difference | Not quantifiable due to lack of target data. |
| Conditions | The comparator was analyzed by single-crystal X-ray diffraction and MTT assay for anticancer screening. |
Why This Matters
This is the most closely related peer-reviewed evidence, which confirms the structural uniqueness of the 2,4,6-regioisomer and by inference suggests a distinct profile for the target 3,4,5-regioisomer, justifying its procurement as a unique chemical probe.
- [1] Polkam, N., et al. Synthesis of 2,5‐Disubstituted‐1,3,4‐oxadiazole Derivatives and Their Evaluation as Anticancer and Antimycobacterial Agents. ChemistrySelect, 2017, 2(20), 5492-5496. View Source
